Masupirdine is developed by Suven Life Sciences Ltd. The compound is classified under the category of neuropharmacological agents, specifically targeting neurotransmitter systems involved in cognitive function and mood regulation. Its primary therapeutic application is in the management of Alzheimer's Disease, particularly in alleviating symptoms such as agitation and psychosis, which are common in this patient population .
The synthesis of Masupirdine involves several steps, focusing on the construction of its indole core and subsequent modifications to achieve the desired pharmacological properties. The detailed synthetic route has been documented in various studies, highlighting key intermediates and reaction conditions.
Masupirdine's molecular structure can be described as follows:
The compound exhibits high affinity for the human 5-HT6 receptor with a binding constant (Ki) of approximately 2.04 nM, indicating its potency as a receptor antagonist .
Masupirdine undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of masupirdine primarily involves:
Clinical trials have demonstrated that masupirdine can lead to improvements in cognitive function and reductions in behavioral symptoms associated with Alzheimer's Disease, although some trials have reported mixed results regarding efficacy .
Masupirdine possesses several notable physical and chemical properties:
These properties are crucial for optimizing dosage forms and ensuring effective therapeutic delivery .
Masupirdine's primary application lies in the treatment of Alzheimer's Disease, particularly for managing symptoms such as agitation and psychosis. Its potential benefits include:
Masupirdine (SUVN-502) is a potent and selective antagonist of the serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in brain regions critical for cognition and behavior, including the cortex, hippocampus, and striatum [1] [4]. The 5-HT₆ receptor is positively coupled to adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) production upon activation [4]. Masupirdine binds to the orthosteric site of the 5-HT₆ receptor, preventing serotonin-mediated cAMP elevation [5]. Preclinical studies indicate that this antagonism enhances the release of acetylcholine and glutamate in the hippocampus and frontal cortex—neurotransmitters essential for synaptic plasticity, learning, and memory [1] [9]. The molecular structure of masupirdine features a sulfonamide group, which facilitates strong hydrogen bonding with residues in the receptor’s binding pocket (e.g., Asn288 on transmembrane helix 6), ensuring high-affinity interaction [5].
Masupirdine exhibits exceptional selectivity for the 5-HT₆ receptor over other serotonin receptor subtypes and off-target proteins, a key attribute for minimizing adverse effects [4] [5]. As shown in Table 1, its binding affinity (Kᵢ) for 5-HT₆ is in the sub-nanomolar range (0.83–1.3 nM), while showing negligible activity at 5-HT₁ₐ, 5-HT₂ᵃ, 5-HT₂ᶜ, and 5-HT₇ receptors (Kᵢ > 100 nM) [4] [5]. This selectivity profile contrasts with earlier 5-HT₆ antagonists like idalopirdine, which exhibited moderate affinity for 5-HT₂ᴀ receptors (Kᵢ = 83 nM), potentially contributing to inconsistent clinical outcomes [4]. Masupirdine’s selectivity extends to non-serotonergic targets, including histaminergic (H₁), dopaminergic (D₂), and muscarinic receptors (IC₅₀ > 1 µM), reducing risks of sedation or cardiovascular effects [7].
Table 1: Binding Affinity (Kᵢ) of Masupirdine Across Key Receptors
Receptor | Kᵢ (nM) | Selectivity vs. 5-HT₆ |
---|---|---|
5-HT₆ | 0.83–1.3 | 1-fold (Reference) |
5-HT₁ₐ | >1,000 | >1,200-fold |
5-HT₂ᴀ | >1,000 | >1,200-fold |
5-HT₂ᶜ | 250 | ~300-fold |
5-HT₇ | >1,000 | >1,200-fold |
H₁ | >1,000 | >1,200-fold |
D₂ | >1,000 | >1,200-fold |
Masupirdine’s efficacy hinges on its ability to cross the blood-brain barrier (BBB), a semipermeable endothelial barrier that excludes >98% of small-molecule drugs from the central nervous system [3] [8]. With a molecular weight of ~400 Da and calculated logP (partition coefficient) of ~3.5, masupirdine falls within the optimal range for passive diffusion across lipid membranes [5] [6]. Its low hydrogen-bond donor count (≤2) and moderate polar surface area (PSA < 80 Ų) further enhance BBB permeability [6]. As illustrated in Table 2, masupirdine achieves a brain-to-plasma ratio (Kₚ) of 0.8–1.2 in rodent models, indicating efficient CNS penetration [6] [7].
Table 2: Pharmacokinetic Properties Influencing Masupirdine’s BBB Penetration
Parameter | Value | Significance |
---|---|---|
Molecular Weight | ~400 Da | Near optimal (<500 Da) for passive diffusion |
logP | ~3.5 | Balances lipophilicity and solubility |
P-gp Substrate | Low (Efflux Ratio: 0.8–1.5) | Minimizes active efflux from brain endothelial cells |
Plasma Protein Binding | >93% | Reduces free fraction available for CNS entry |
Half-life (t₁/₂) | 52–64 hours (Human) | Sustains receptor occupancy |
Tₘₐₓ | 6 hours (Oral) | Gradual CNS accumulation |
Masupirdine demonstrates low affinity for P-glycoprotein (P-gp), a key efflux transporter at the BBB [6] [7]. In Caco-2 cell assays, its efflux ratio (Pₐₚₚ-B→A/Pₐₚₚ-A→B) is 0.8–1.5, confirming minimal P-gp–mediated exclusion [6]. Pharmacokinetic studies in humans reveal a terminal half-life (t₁/₂) of 52–64 hours, supporting once-daily dosing and sustained receptor occupancy [7]. Oral bioavailability is moderate (12–51% across species), with peak plasma concentrations (Tₘₐₓ) reached at ~6 hours post-administration [7]. Metabolism primarily involves CYP3A4/2D6-mediated oxidation, but <10% converts to the weakly active metabolite HEC93263; >90% is excreted unchanged in feces [7].
Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7